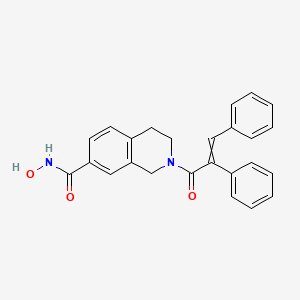![molecular formula C9H19NO3 B12636365 N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide CAS No. 920277-25-4](/img/structure/B12636365.png)
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide can be achieved through several methods. One common approach involves the stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone . These reactions typically involve selective transformations to obtain the desired stereoisomers with high optical purity.
Industrial Production Methods
the synthesis of similar compounds often involves large-scale reactions using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl and amide groups, which can participate in different chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions may use hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function . Further research is needed to fully elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: This compound shares a similar structure and is known for its antibacterial activity.
(2S,3R)-3-Methylglutamate: Another related compound used in the study of excitatory amino acid transporters.
Uniqueness
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide is unique due to its specific stereochemistry and the presence of both hydroxyl and amide groups
Eigenschaften
CAS-Nummer |
920277-25-4 |
|---|---|
Molekularformel |
C9H19NO3 |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C9H19NO3/c1-6(2)4-9(13)10-8(5-11)7(3)12/h6-8,11-12H,4-5H2,1-3H3,(H,10,13)/t7-,8+/m1/s1 |
InChI-Schlüssel |
PKDWJPAZIMVYTQ-SFYZADRCSA-N |
Isomerische SMILES |
C[C@H]([C@H](CO)NC(=O)CC(C)C)O |
Kanonische SMILES |
CC(C)CC(=O)NC(CO)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636289.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-D-isoleucinate](/img/structure/B12636293.png)
![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)


![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)
![5-(4-chloro-3-fluorophenyl)-3-(4-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12636341.png)
![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile](/img/structure/B12636357.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)
